molecular formula C11H13N5 B1437790 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 915922-27-9

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No. B1437790
M. Wt: 215.25 g/mol
InChI Key: UDTSRROBNOWKJC-UHFFFAOYSA-N
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Description

The compound “5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a 2,4-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with methyl groups (-CH3) attached to the 2nd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazine ring, for example, would have a planar, hexagonal structure due to the alternating single and double bonds (a phenomenon known as aromaticity) .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the triazine ring and the 2,4-dimethylphenyl and hydrazinyl groups. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Corrosion Inhibition

Triazine derivatives have shown promising results in corrosion inhibition, particularly for mild steel in acidic environments. A study highlights the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. The findings indicate significant inhibition efficiencies, suggesting these compounds effectively protect against corrosion, with experimental and theoretical analyses supporting these results (Singh et al., 2018).

Synthesis of Heterocyclic Compounds

Triazine compounds serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. Research demonstrates their use in generating novel derivatives with potential applications in medicinal chemistry and material science. For instance, controlled reactions have enabled the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, showcasing the versatility of triazine derivatives in heterocyclic chemistry (Vahedi et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potentials of triazine derivatives. These compounds exhibit significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents. For example, new pyrazoline and pyrazole derivatives bearing triazine moieties have shown considerable antimicrobial efficacy, suggesting their use in addressing drug-resistant microbial strains (Ali, 2009).

Biological Activities and Potential Drug Development

The diverse biological activities of triazine derivatives, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, have been extensively researched. These compounds' mechanisms of action and potential therapeutic applications are being explored, with some derivatives showing promising results in preclinical models. For instance, novel ethyl esters of triazine derivatives have exhibited notable in vitro anticancer and antibacterial activities, underscoring their potential in drug development (Astakhina et al., 2016).

Analytical and Sensor Applications

Triazine derivatives have found applications in analytical chemistry as ionophores for selective sensors. Their ability to form complexes with metals can be utilized in developing sensors for detecting specific ions in environmental and biological samples. This application is exemplified by the use of triazine-based compounds in creating chromium (III) ion-selective sensors, demonstrating the versatility of triazine derivatives beyond medicinal chemistry (Alshammari & Bakhotmah, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a risk of chemical burns or reactions .

Future Directions

The future directions for research on this compound could include investigating its potential uses, studying its reactivity under various conditions, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

[5-(2,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSRROBNOWKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=NC(=N2)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650895
Record name 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

CAS RN

915922-27-9
Record name 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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